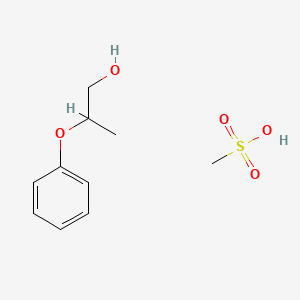

Methanesulfonic acid;2-phenoxypropan-1-ol

Description

Methanesulfonic acid;2-phenoxypropan-1-ol: is a compound that combines the properties of methanesulfonic acid and 2-phenoxypropan-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high chemical stability . 2-phenoxypropan-1-ol, on the other hand, is an organic compound with the molecular formula C₉H₁₂O₂, commonly used as a solvent and intermediate in organic synthesis .

Properties

CAS No. |

61687-10-3 |

|---|---|

Molecular Formula |

C10H16O5S |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

methanesulfonic acid;2-phenoxypropan-1-ol |

InChI |

InChI=1S/C9H12O2.CH4O3S/c1-8(7-10)11-9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8,10H,7H2,1H3;1H3,(H,2,3,4) |

InChI Key |

HCSAOJGKUMHJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OC1=CC=CC=C1.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Methanesulfonic Acid:

-

2-Phenoxypropan-1-ol:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

-

Methanesulfonic Acid:

Esterification: Methanesulfonic acid reacts with alcohols to form esters.

Alkylation: It can act as a catalyst in alkylation reactions.

-

2-Phenoxypropan-1-ol:

Oxidation: It can undergo oxidation to form phenoxyacetone.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

- Methanesulfonic acid is often used with alcohols in esterification reactions under acidic conditions .

- 2-phenoxypropan-1-ol can be oxidized using oxidizing agents like potassium permanganate .

Major Products:

Scientific Research Applications

Chemistry:

- Methanesulfonic acid is used as a catalyst in esterification and alkylation reactions .

- 2-phenoxypropan-1-ol is used as a solvent and intermediate in organic synthesis .

Biology and Medicine:

- Methanesulfonic acid is explored for its potential in lithium-ion battery recycling and metal recovery .

- 2-phenoxypropan-1-ol is used in the synthesis of pharmaceuticals .

Industry:

Mechanism of Action

Methanesulfonic Acid:

- Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions .

- It exhibits high chemical stability and does not undergo redox reactions easily .

2-Phenoxypropan-1-ol:

Comparison with Similar Compounds

-

Methanesulfonic Acid:

Sulfuric Acid (H₂SO₄): Both are strong acids, but methanesulfonic acid is less corrosive and more environmentally friendly.

Hydrochloric Acid (HCl): Methanesulfonic acid is preferred in applications where metal sulfates are not desired.

-

2-Phenoxypropan-1-ol:

Uniqueness:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.